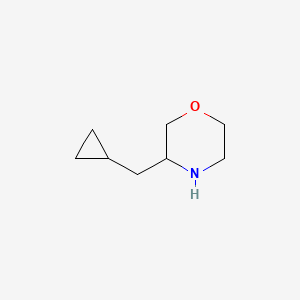

3-(Cyclopropylmethyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRUVUSSJRXOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856270 | |

| Record name | 3-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337410-09-9 | |

| Record name | 3-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylmethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropylmethyl Morpholine

Enantioselective Synthesis of 3-(Cyclopropylmethyl)morpholine Enantiomers

Asymmetric Catalysis in Chiral Morpholine (B109124) Synthesis

The enantioselective synthesis of 3-substituted morpholines, including this compound, is a significant area of research, as chiral morpholine motifs are prevalent in many biologically active compounds. nih.govrsc.org Asymmetric catalysis offers a direct and efficient route to these chiral molecules, avoiding the need for stoichiometric chiral starting materials or reagents. nih.govrsc.org

A prominent and practical method involves a tandem, one-pot reaction sequence combining hydroamination and asymmetric transfer hydrogenation. acs.orgnih.gov This approach starts with ether-containing aminoalkyne substrates. acs.orgnih.gov In the first step, a bis(amidate)bis(amido)Ti catalyst facilitates an intramolecular hydroamination to form a cyclic imine. acs.orgnih.gov This intermediate is then reduced in the same pot using a Noyori-Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN. acs.orgnih.gov This second step proceeds via asymmetric transfer hydrogenation to yield the desired chiral 3-substituted morpholine. acs.orgnih.gov This method is noted for its high efficiency, tolerating a wide range of functional groups and consistently producing the target compounds in good yields with excellent enantiomeric excesses (ee), often exceeding 95%. acs.orgnih.gov

The transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors is considered one of the most powerful strategies for obtaining chiral molecules due to its high efficiency, operational simplicity, and atom economy. nih.govrsc.org While extensively used for other N-heterocycles, its application to 3-substituted morpholines has been more limited, making the development of such catalytic systems particularly valuable. nih.govrsc.org

Table 1: Asymmetric Catalysis for 3-Substituted Morpholines

| Catalytic System | Reaction Type | Key Features | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| 1. Bis(amidate)bis(amido)Ti 2. RuCl(S,S)-Ts-DPEN | Tandem Hydroamination & Asymmetric Transfer Hydrogenation | One-pot synthesis from aminoalkyne substrates; broad substrate scope. | >95% | acs.orgnih.gov |

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary to isolate the desired enantiomer. wikipedia.org This separation is a critical process in producing optically active compounds. wikipedia.org

Crystallization of Diastereomeric Salts The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine, such as this compound, with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution and can be collected by filtration. wikipedia.org Subsequently, the resolving agent is removed, often by a simple acid-base extraction, to yield the pure enantiomer. wikipedia.org This technique was famously used by Louis Pasteur and remains a cornerstone of industrial chiral separations. wikipedia.org

Chiral Chromatography Preparative-scale chiral chromatography is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) with a chiral column is a frequently used approach. google.commdpi.com The choice of the CSP is crucial for achieving effective separation. researchgate.net This method allows for the direct separation of enantiomers from the racemic mixture, often with high purity and enantiomeric excess. mdpi.com While highly effective, the scalability and cost of the chiral stationary phase can be limiting factors for large-scale industrial applications compared to crystallization. nih.gov

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion to diastereomers with different solubilities using a chiral resolving agent. | Cost-effective for large scale, well-established technique. | Laborious, depends on finding a suitable resolving agent, discards at least 50% of the material unless the undesired enantiomer is racemized and recycled. | wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, high purity, applicable to a wide range of compounds. | Higher cost, can have lower throughput for large quantities. | nih.govmdpi.com |

Stereocontrol Mechanisms in this compound Formation

The success of asymmetric catalysis hinges on understanding and controlling the mechanism that dictates the stereochemical outcome. In the enantioselective synthesis of 3-substituted morpholines via asymmetric transfer hydrogenation, the interaction between the catalyst and the substrate is paramount for achieving high stereoselectivity. acs.orgnih.gov

For the reduction of the cyclic imine intermediate using the RuCl[(S,S)-Ts-DPEN] catalyst, a specific mechanistic model has been proposed. acs.orgnih.gov Research suggests that hydrogen-bonding interactions between the ether oxygen atom in the morpholine precursor's backbone and the chiral Ts-DPEN ligand on the ruthenium catalyst are crucial. acs.orgnih.gov This interaction orients the substrate in a specific way relative to the catalyst's active site. This precise orientation forces the hydride to be delivered to one face of the imine C=N double bond preferentially, leading to the formation of one enantiomer in excess. acs.orgnih.gov This mechanistic insight not only explains the observed high enantiomeric excesses but also allows for the prediction of the absolute stereochemistry of the product. acs.orgnih.gov

Furthermore, the nature of the substituent at the 3-position can also influence stereoselectivity. In the case of this compound, the formation of the cyclopropane (B1198618) ring itself can be a stereocontrolling element. The stereospecific conversion of alkenes into cyclopropanes is a well-established principle in organic synthesis, where the stereochemistry of the starting alkene dictates the stereochemistry of the resulting cyclopropane. researchgate.net The choice of reagents and conditions for the cyclopropanation step is therefore critical for establishing the desired stereochemistry in the side chain, which can in turn influence the stereochemical outcome of the subsequent morpholine ring formation or modification.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. The application of green chemistry principles to the synthesis of morpholine derivatives aims to reduce waste, avoid hazardous materials, and improve energy efficiency. rroij.com

A significant advancement in the green synthesis of morpholines is a two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a simple base like potassium tert-butoxide (tBuOK). acs.orgchemrxiv.orgorganic-chemistry.org This method is a greener alternative to traditional routes that often employ hazardous reagents such as chloroacetyl chloride followed by a reduction step. acs.org The use of ethylene sulfate allows for a clean and selective monoalkylation of the amine, followed by an intramolecular cyclization to form the morpholine ring. chemrxiv.orgchemrxiv.org This process has several environmental benefits: it eliminates a step compared to the traditional three-step protocol, is redox-neutral (avoiding hydride reducing agents), and utilizes inexpensive and less hazardous reagents. acs.org

The formation of the cyclopropyl (B3062369) group can also be approached through a green chemistry lens. Traditional cyclopropanation methods often use reagents that generate significant waste. thieme-connect.de Greener alternatives include catalytic methods that minimize waste, the use of safer solvents like water or ionic liquids, and employing alternative energy sources such as electrochemistry or mechanochemistry to drive the reaction. thieme-connect.deresearchgate.net Photocatalysis and biocatalysis are also emerging as powerful tools for sustainable cyclopropanation reactions. researchgate.net By integrating these principles, the synthesis of this compound can be designed to be more sustainable from the construction of the side chain to the formation of the heterocyclic ring.

Table 3: Green Chemistry Approaches in Morpholine Synthesis

| Principle | Traditional Method | Green Alternative | Environmental Benefit | Source |

|---|---|---|---|---|

| Atom Economy / Waste Prevention | Multi-step synthesis using chloroacetyl chloride and hydride reducing agents. | Two-step, redox-neutral synthesis using ethylene sulfate. | Fewer steps, less reagent waste, avoids hazardous byproducts. | acs.org |

| Safer Solvents & Reagents | Use of hazardous reagents and volatile organic solvents. | Cyclopropanation in water or ionic liquids; use of ethylene sulfate instead of chloroacetyl chloride. | Reduces toxicity and environmental impact of solvents and reagents. | chemrxiv.orgthieme-connect.de |

| Energy Efficiency | Reactions requiring high temperatures and pressures. | Photocatalysis, mechanochemistry, or biocatalysis for cyclopropanation. | Reduces energy consumption by using ambient conditions or alternative energy sources. | researchgate.net |

Chemical Reactivity and Derivatization of 3 Cyclopropylmethyl Morpholine

Transformations of the Cyclopropylmethyl Moiety

Reactions Involving the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring in 3-(cyclopropylmethyl)morpholine is susceptible to ring-opening reactions, a consequence of the approximately 115 kJ/mol of strain energy it contains. nih.gov This stored energy provides a thermodynamic driving force for reactions that lead to the cleavage of one of the C-C bonds of the ring.

One of the most well-documented reactions of the cyclopropylmethyl group is its rearrangement to a but-3-enyl radical upon the formation of a radical at the methylene (B1212753) bridge. nih.gov The rate constant for the ring opening of the parent cyclopropylmethyl radical is very high, on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. nih.gov This rapid rearrangement has led to the use of the cyclopropylmethyl group as a "radical clock" to probe for the presence of radical intermediates in chemical and enzymatic reactions. nih.gov If a reaction involving a potential cyclopropylmethyl radical intermediate yields ring-opened products, it is strong evidence for a radical mechanism. nih.gov

The ring opening can also be initiated by electrophilic attack, particularly under acidic conditions. The π-character of the cyclopropane C-C bonds allows it to be attacked by strong electrophiles, leading to a corner-protonated cyclopropane intermediate which can then rearrange to a more stable carbocation, often resulting in a ring-opened product. For instance, reaction with hydrobromic acid (HBr) can lead to the formation of a 1-bromo-3-methylbutane (B150244) derivative through cleavage of the cyclopropane ring. nih.gov

Palladium-catalyzed C-H functionalization of cyclopropanes has also been reported, offering a pathway to introduce new substituents without ring opening. rsc.org While not specifically demonstrated on this compound, these methods suggest the potential for selective modification of the cyclopropyl ring.

Reactivity at the Methyl Bridge

The methylene bridge connecting the cyclopropyl and morpholine (B109124) rings is the primary site of reactivity for the cyclopropylmethyl moiety, particularly in radical reactions as discussed above. The C-H bonds of this methylene group are comparable in strength to other secondary C-H bonds. However, abstraction of a hydrogen atom from this position to form a cyclopropylmethyl radical is often the initiating step for the characteristic ring-opening reaction. nih.gov

Beyond radical reactions, the reactivity at the methyl bridge is less explored. Direct functionalization of this position without involving the cyclopropyl ring or the morpholine nitrogen is challenging and not well-documented in the literature for this specific compound.

Reactivity of the Morpholine Ring System

The morpholine ring offers a wealth of opportunities for chemical modification, primarily centered around the nucleophilic nitrogen atom and, to a lesser extent, the adjacent α-carbons.

Nitrogen Atom Reactivity in this compound

The secondary amine nitrogen in the morpholine ring is nucleophilic and represents the most common site for derivatization. It readily participates in a variety of classical amine reactions.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents. This is a fundamental reaction for introducing a wide range of substituents. For example, reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid is a standard procedure. organic-chemistry.org The use of alcohols as alkylating agents over a heterogeneous catalyst, such as CuO-NiO/γ-Al₂O₃, provides a greener alternative to alkyl halides. researchgate.net

Table 1: Examples of N-Alkylation of Morpholine

| Alkylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Methanol | CuO-NiO/γ-Al₂O₃, 220 °C | N-Methylmorpholine | researchgate.net |

| Ethanol | CuO-NiO/γ-Al₂O₃, 220 °C | N-Ethylmorpholine | researchgate.net |

N-Acylation: The morpholine nitrogen can be acylated with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct.

Reductive Amination: this compound can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen and a catalyst, to yield N-alkylated products. This is a highly efficient method for creating more complex N-substituents.

α-Carbon Reactivity in the Morpholine Ring

The reactivity of the carbons alpha to the nitrogen and oxygen in the morpholine ring is significantly lower than that of the nitrogen atom. However, under specific conditions, these positions can be functionalized.

Deprotonation of an α-carbon to the nitrogen can be achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting α-amino carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or carbonyl compounds. This strategy is more commonly employed with N-substituted morpholines where the nitrogen is protected, for instance, as a carbamate.

Another approach to functionalize the α-position is through the formation of an enamine, if a carbonyl group were present at the β-position. However, for this compound, this pathway is not directly applicable. The direct catalytic α-alkylation of active methylene compounds with alkenes has been demonstrated, but its application to the less activated C-H bonds in morpholine is not established. nih.gov

Functionalization Strategies for this compound Derivatives

The synthesis of derivatives of this compound often involves a combination of the reactions described above. The strategic functionalization of either the morpholine nitrogen or the cyclopropylmethyl moiety allows for the creation of a diverse library of compounds. For instance, N-alkylation can be used to attach complex side chains, while subsequent modification of the cyclopropyl ring, if feasible, could introduce further diversity.

A common strategy observed in the patent literature is the use of this compound as a building block. In these cases, the morpholine nitrogen is typically coupled with another molecular fragment, often through amide bond formation or nucleophilic substitution, to construct larger, more complex molecules with potential pharmaceutical applications.

Nucleophilic Additions and Substitutions

The nitrogen atom in this compound readily participates in nucleophilic reactions with a variety of electrophiles.

N-Alkylation and N-Acylation

As a typical secondary amine, this compound undergoes nucleophilic substitution with alkyl halides to yield N-alkylated quaternary ammonium (B1175870) salts. More commonly, it reacts with acylating agents like acyl chlorides, anhydrides, or esters to form stable N-acylmorpholine derivatives (amides). This reaction proceeds via a nucleophilic acyl substitution mechanism where the morpholine nitrogen attacks the electrophilic carbonyl carbon. For instance, the reaction of morpholine with ethyl chloroacetate (B1199739) involves the nucleophilic attack of the amino group on the electrophilic carbon of the acetate, a reaction pathway that this compound would also follow. researchgate.netresearchgate.net Similarly, N-acetyl morpholine can be prepared by reacting morpholine with acetic anhydride (B1165640) or ethyl acetate, highlighting the nitrogen's nucleophilicity. google.com

Reaction with Carbonyls: Enamine Formation

This compound can react with aldehydes and ketones under acid catalysis to form enamines. libretexts.org This condensation reaction involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, involving the removal of a proton from a carbon adjacent to the original carbonyl, results in the formation of a C=C double bond conjugated to the nitrogen atom. libretexts.orgmasterorganicchemistry.com

Research into morpholine-based organocatalysts has shown that enamines derived from morpholine are generally less reactive nucleophiles compared to those derived from pyrrolidine. nih.gov This reduced reactivity is attributed to two main factors:

Electronic Effect : The electron-withdrawing inductive effect of the ring oxygen atom in morpholine increases the ionization potential and reduces the nucleophilicity of the resulting enamine. nih.gov

Nitrogen Pyramidalization : The nitrogen atom in morpholine enamines exhibits a more pronounced pyramidal geometry, which hinders the optimal p-orbital overlap required for high nucleophilicity. nih.gov

Despite this, morpholine derivatives have been successfully employed as organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov

Transition Metal-Catalyzed Transformations

While direct transition-metal-catalyzed C-H functionalization of this compound is not extensively documented, the synthesis of its parent scaffold and derivatives frequently relies on such methods. These transformations are crucial for building the complex morpholine structures used in pharmaceuticals and materials science.

Palladium-Catalyzed Synthesis of Morpholines

A key strategy for synthesizing substituted morpholines involves palladium-catalyzed carboamination or hydroamination reactions. nih.govrsc.orgnih.gov In one approach, a Pd-catalyst facilitates the intramolecular cyclization of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. nih.govnih.gov This process allows for the stereoselective construction of cis-3,5-disubstituted morpholines. The reaction typically employs a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as P(2-furyl)₃, and a base like NaOtBu. nih.gov

Another palladium-catalyzed method uses hydroamination to form the morpholine ring. This involves the cyclization of aminoalkenes, which can be generated from the ring-opening of aziridines with unsaturated alcohols. rsc.org These methods highlight the importance of transition metal catalysis in accessing the morpholine core structure.

Copper-Catalyzed Synthesis of Morpholines

Copper catalysts have also been utilized in multi-component reactions to build highly substituted morpholine rings. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides an efficient route to diverse morpholine structures. nih.gov

Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the mechanisms of key reactions provides insight into the chemical behavior of this compound.

Mechanism of Nucleophilic Acyl Substitution

The N-acylation of this compound with an acyl chloride is a fundamental transformation that proceeds through a well-established two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion (a good leaving group) is expelled. A final deprotonation of the nitrogen by a mild base (often another molecule of the morpholine) yields the neutral N-acylmorpholine product and an ammonium salt.

Mechanism of Enamine-Catalyzed Michael Addition

When used as an organocatalyst in a reaction like the Michael addition of an aldehyde to a nitroolefin, this compound participates in a catalytic cycle.

Enamine Formation: The cycle begins with the acid-catalyzed reaction of this compound and an aldehyde to form the corresponding enamine, as previously described. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The resulting enamine, which is nucleophilic at its α-carbon, attacks the electrophilic β-carbon of the nitroolefin (the Michael acceptor). This forms a new carbon-carbon bond and creates a new intermediate, typically an iminium ion.

Hydrolysis: The iminium ion is then hydrolyzed by water present in the reaction mixture. This step regenerates the carbonyl group of the aldehyde on the product and releases the this compound catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This catalytic role showcases the dynamic reactivity of the morpholine moiety in facilitating carbon-carbon bond formation.

Application of 3 Cyclopropylmethyl Morpholine As a Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The 3-(cyclopropylmethyl)morpholine structural motif is a key component in a variety of complex organic molecules, particularly those with significant pharmacological activity. The N-cyclopropylmethyl group is a well-established pharmacophore in medicinal chemistry, notably in the field of opioid receptor ligands. While direct, one-step syntheses starting from this compound are not always the chosen route, its structure represents a crucial building block that is often assembled in situ during the synthesis of these complex targets.

For instance, the synthesis of potent opioid antagonists often involves the introduction of the cyclopropylmethyl group onto a complex nitrogen-containing scaffold. One established method involves the N-acylation of a precursor molecule with cyclopropanecarboxylic acid anhydride (B1165640), which is then followed by a reduction step to form the N-cyclopropylmethyl amine. nih.gov This multi-step approach effectively builds the 3-(cyclopropylmethyl)amine moiety as part of a larger, more intricate molecular framework.

Role in Heterocyclic Compound Construction

The secondary amine of the morpholine (B109124) ring in this compound is a key functional handle that allows for its incorporation into more elaborate heterocyclic systems. This nucleophilic nitrogen can readily react with various electrophilic partners, making it a valuable building block for constructing larger molecules containing multiple heterocyclic cores.

This strategy is frequently employed in medicinal chemistry to create hybrid molecules that combine the favorable physicochemical properties of the morpholine ring with the biological activities of other heterocycles. A general and powerful method for this is the Mamedov rearrangement, which can be used to synthesize complex quinoxaline (B1680401) derivatives by reacting 3-aroylquinoxalinones with diamines, including those bearing morpholine substituents. nih.gov

A more direct example of this construction strategy is seen in the synthesis of pyrimidine-morpholine hybrids. In these syntheses, a morpholine derivative is reacted with a halogenated pyrimidine, such as 3-methyl-6-chlorouracil, under basic conditions. google.com The morpholine nitrogen displaces the chlorine atom via nucleophilic aromatic substitution, effectively coupling the two heterocyclic rings. This reaction is robust and allows for the creation of a diverse library of 6-morpholinopyrimidine derivatives. google.com By applying this method, this compound can be used to construct novel pyrimidine-based compounds, where the cyclopropylmethyl group adds a unique structural and lipophilic character to the final molecule.

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C3 position of the morpholine ring allows for the existence of enantiomerically pure forms, such as (S)-3-(Cyclopropylmethyl)morpholine. This availability makes the compound a potential chiral building block for use in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. rsc.org

In asymmetric synthesis, a chiral building block, derived from a readily available enantiopure source (the "chiral pool"), is incorporated into a synthetic sequence. Its inherent chirality can influence the stereochemical outcome of subsequent reactions, directing the formation of new stereocenters with a specific orientation. While specific, widely-cited examples of this compound being used as a chiral auxiliary are not prevalent in the literature, the principles of asymmetric synthesis support its potential in this role.

The general approach for creating complex chiral morpholines often relies on methods that establish stereocenters early in the synthesis. For example, the Sharpless asymmetric epoxidation is a key step in the enantioselective synthesis of complex morpholine derivatives like (2R,3R)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. This reaction creates chiral epoxides that are then converted into the morpholine ring. Similarly, enantiopure this compound, once obtained, could be used in syntheses where its pre-existing stereocenter guides the formation of other chiral centers within the target molecule, an essential strategy for creating stereochemically complex drugs.

Scaffold for Combinatorial Chemistry Libraries

In modern drug discovery, the generation of large collections of structurally diverse molecules, known as combinatorial libraries, is a cornerstone of identifying new lead compounds. The concept relies on using a central core structure, or scaffold, to which a variety of different chemical building blocks can be attached. This compound is an excellent candidate for such a scaffold due to its inherent structural features.

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous approved drugs and bioactive compounds, often conferring favorable properties like improved solubility and metabolic stability. The secondary amine on the morpholine ring of this compound provides a convenient attachment point for a wide array of functional groups, allowing for appendage diversity. This enables the rapid synthesis of a large library of related compounds from a common intermediate.

Furthermore, the 3-(cyclopropylmethyl) group provides a distinct three-dimensional, sp³-rich character to the scaffold. nih.gov Sp³-rich scaffolds are increasingly sought after in drug discovery as they allow for the exploration of a broader, more complex chemical space than traditional flat, aromatic compounds, potentially leading to compounds with novel biological activities and improved selectivity. The combination of the proven morpholine core and the unique cyclopropylmethyl substituent makes this compound a valuable starting point for diversity-oriented synthesis (DOS) campaigns aimed at populating compound libraries with novel, drug-like molecules.

Spectroscopic and Analytical Methodologies for 3 Cyclopropylmethyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-(Cyclopropylmethyl)morpholine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For organic molecules like this compound, ¹H and ¹³C NMR are the most crucial techniques.

Proton NMR (¹H NMR) spectroscopy offers insights into the number of different types of protons, their electronic environments, and their spatial relationships. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, and the morpholine (B109124) ring.

The protons on the morpholine ring typically appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C5 and C3) due to the deshielding effect of the electronegative oxygen atom. The proton at the C3 position, being a chiral center, would further complicate the spectrum. The cyclopropylmethyl group would exhibit characteristic signals, with the methylene protons appearing as a doublet and the cyclopropyl protons showing complex multiplets at a high field (low ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Morpholine H-2, H-6 | 3.60 - 3.80 | m |

| Morpholine H-3 | 2.80 - 3.00 | m |

| Morpholine H-5 | 2.60 - 2.80 | m |

| Cyclopropylmethyl CH₂ | 2.30 - 2.50 | d |

| Cyclopropyl CH | 0.80 - 1.00 | m |

| Cyclopropyl CH₂ | 0.40 - 0.60 | m |

| Cyclopropyl CH₂' | 0.10 - 0.30 | m |

d: doublet, m: multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Due to the lower natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, distinct signals are expected for each of the eight carbon atoms. The carbons of the morpholine ring adjacent to the oxygen (C2 and C6) would appear at a lower field than those adjacent to the nitrogen (C3 and C5). The carbon of the cyclopropylmethyl group and the carbons of the cyclopropyl ring would resonate at a higher field. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Morpholine C-2, C-6 | 67.0 - 69.0 |

| Morpholine C-3 | 55.0 - 57.0 |

| Morpholine C-5 | 45.0 - 47.0 |

| Cyclopropylmethyl CH₂ | 38.0 - 40.0 |

| Cyclopropyl CH | 8.0 - 10.0 |

| Cyclopropyl CH₂ | 3.0 - 5.0 |

To definitively assign all proton and carbon signals, especially in complex molecules or derivatives of this compound, two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the morpholine and cyclopropylmethyl fragments. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule, such as linking the cyclopropylmethyl group to the C3 position of the morpholine ring. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It provides crucial information about the stereochemistry and conformation of the molecule, such as the relative orientation of the cyclopropylmethyl group with respect to the morpholine ring. nih.gov

Mass Spectrometry (MS) Characterization Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in confirming the molecular formula of this compound (C₈H₁₅NO). Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ions for HRMS analysis. rsc.orgresearchgate.net

In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

The fragmentation of this compound would likely be initiated by the ionization of the nitrogen or oxygen lone pair electrons. Key fragmentation pathways would involve the cleavage of the morpholine ring and the cyclopropylmethyl substituent.

Alpha-Cleavage: A common fragmentation pathway for amines and ethers is alpha-cleavage, where a bond adjacent to the heteroatom is broken. For the morpholine ring, this could lead to the loss of a C₂H₄O or C₂H₅N fragment.

Cyclopropylmethyl Fragmentation: The cyclopropylmethyl cation is a relatively stable carbocation and could be a prominent fragment. The cyclopropyl ring itself can also undergo ring-opening and subsequent fragmentation.

Loss of Small Neutral Molecules: The loss of small, stable neutral molecules such as H₂O, CH₂O, or C₂H₄ is also a possibility.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together, complementing the information obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. These vibrational fingerprints allow for the identification of functional groups and provide insights into the molecular structure. For a molecule such as this compound, these techniques can confirm the presence of the key morpholine and cyclopropylmethyl moieties.

While specific experimental spectra for this compound are not widely available in published literature, the expected characteristic vibrational frequencies can be predicted based on extensive studies of morpholine, its derivatives, and cyclopropyl-containing compounds. nist.govthermofisher.com

Expected Vibrational Modes for this compound:

Morpholine Ring Vibrations: The morpholine ring exhibits several characteristic vibrations. The C-O-C stretching vibration is typically strong in the IR spectrum and appears in the 1100-1040 cm⁻¹ region. thermofisher.com The C-N-C stretching vibration is also characteristic. The CH₂ groups within the ring will have symmetric and asymmetric stretching modes, typically in the 2950-2800 cm⁻¹ range, as well as scissoring (bending) modes around 1450 cm⁻¹.

Cyclopropyl Group Vibrations: The cyclopropyl group has distinctive vibrational modes due to its strained three-membered ring. A characteristic C-H stretching vibration for the cyclopropyl ring is found at high wavenumbers, often above 3000 cm⁻¹. The ring deformation or "breathing" mode is also a key indicator, though its position can vary.

N-H Vibrations: As a secondary amine, the N-H stretching vibration of the morpholine ring is expected in the region of 3350-3310 cm⁻¹ in the IR spectrum, appearing as a weak to medium band. chem960.com

Raman Spectroscopy: Raman spectroscopy, which is sensitive to changes in polarizability, is particularly useful for identifying non-polar bonds. brockport.eduresearchgate.net The symmetric vibrations of the cyclopropyl ring and the carbon skeleton of the morpholine ring are expected to be strong in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational landscape of the molecule, as some modes that are weak in IR may be strong in Raman, and vice versa. brockport.edu

A comparative analysis of the spectra of a series of morpholine derivatives can aid in the precise assignment of these bands. researchgate.net For instance, studies on 4-(benzenesulfonyl)-morpholine have demonstrated how pressure can influence the Raman spectra, indicating conformational changes within the molecule. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Cyclopropyl C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | 2950 - 2850 | Strong |

| Morpholine N-H | Stretching | 3350 - 3310 | Weak-Medium |

| CH₂ | Scissoring (Bending) | ~1450 | Medium |

| Morpholine C-O-C | Asymmetric Stretch | 1100 - 1040 | Strong (IR) |

| Morpholine C-N-C | Stretch | 1250 - 1020 | Medium |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the C3 position of the morpholine ring, single-crystal X-ray diffraction would be the gold standard for unambiguously determining its R or S configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.

Although a crystal structure for this compound itself has not been reported in the surveyed literature, analysis of other morpholine derivatives provides insight into the type of data that would be obtained. For example, the crystal structure of a Mannich base containing a morpholine ring was solved and shown to crystallize in a monoclinic system with a C2/c space group, with the morpholine ring adopting a distinct chair configuration.

As another illustrative example, the crystallographic data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide, which contains a cyclopropyl moiety, was determined to be a monoclinic system with a P2₁/n space group. This demonstrates the level of detail provided by such an analysis.

Should a suitable single crystal of this compound be grown, X-ray crystallography would yield a detailed structural model, including:

The precise conformation of the morpholine ring (e.g., chair, boat).

The orientation of the cyclopropylmethyl substituent relative to the morpholine ring.

Intermolecular interactions, such as hydrogen bonding involving the morpholine nitrogen, which stabilize the crystal packing.

Table 2: Illustrative Example of Crystallographic Data for a Morpholine Derivative (Note: This data is for 1,2-dimorpholinoethane (B162056) and is provided for illustrative purposes only, as specific data for this compound is not available in the cited literature.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z | 2 |

| Temperature (K) | 170(2) |

Computational Chemistry and Theoretical Studies of 3 Cyclopropylmethyl Morpholine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. By approximating the electron density, DFT methods can effectively model the electronic structure of medium-sized organic molecules like 3-(Cyclopropylmethyl)morpholine.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Additionally, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N: -0.4, O: -0.5 | Provides an estimation of the partial charge on each atom, highlighting electronegative and electropositive centers. |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of electronic properties.

For this compound, ab initio calculations could be employed to obtain a more precise determination of its electron correlation energy, leading to very accurate predictions of its geometry and total energy. These methods are particularly valuable for benchmarking the results obtained from more approximate methods like DFT.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine (B109124) ring and the rotatable bond connecting the cyclopropylmethyl group means that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable three-dimensional structures and to understand the energy barriers between them.

This analysis would typically involve a systematic search of the potential energy surface. By rotating the key dihedral angles—such as the one connecting the cyclopropylmethyl group to the morpholine ring and the ring puckering coordinates—a series of conformers can be generated. The relative energies of these conformers would then be calculated using quantum chemical methods. The results would reveal the preferred spatial arrangement of the molecule, which is crucial for understanding its interactions with other molecules.

Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Chair, Equatorial) | 178° | 0.00 | 75.2 |

| 2 (Chair, Axial) | 65° | 1.5 | 15.8 |

| 3 (Twist-Boat) | -110° | 4.2 | 9.0 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound would behave in a condensed phase, such as in a solvent.

An MD simulation could reveal how the molecule flexes and rotates at a given temperature, the time scales of conformational changes, and how it interacts with surrounding solvent molecules. This information is invaluable for understanding its macroscopic properties, such as diffusion coefficients and solvation free energies.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum could be calculated. These calculated frequencies and their intensities can aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be predicted. These predictions are highly sensitive to the electronic environment of each nucleus and can be a powerful tool for confirming the structure and assigning the resonances in experimental NMR spectra.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) | 2950-3100 | C-H stretching (aliphatic and cyclopropyl) |

| ν(C-O-C) | 1120 | Asymmetric C-O-C stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

Elucidation of Reaction Pathways and Transition States

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. By calculating the reaction pathway, also known as the intrinsic reaction coordinate (IRC), one can follow the geometric changes as the reactants are converted into products, providing a complete picture of the reaction mechanism at the molecular level.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Catalytic Systems

The efficient synthesis of 3-(cyclopropylmethyl)morpholine and its derivatives is a cornerstone for its future applications. Current research is geared towards developing more sustainable, efficient, and scalable synthetic methods. One promising approach involves the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org This method offers an efficient route to 3-substituted morpholines with high enantioselectivity. organic-chemistry.org

Another innovative strategy is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions. nih.gov This process, facilitated by an inexpensive organic photocatalyst and a Lewis acid additive, presents a scalable method for producing substituted morpholines. nih.gov Furthermore, the development of novel catalysts, such as morpholine-based ionic liquids, has shown potential in promoting organic reactions, which could be adapted for the synthesis of this compound derivatives. lidsen.com These ionic liquids can act as efficient and recyclable catalysts, aligning with the principles of green chemistry. lidsen.com

Future work will likely focus on optimizing these methods for the specific synthesis of this compound, potentially through the use of bespoke catalysts and reaction conditions. The exploration of enzymatic catalysis could also offer highly selective and environmentally benign synthetic routes.

| Synthetic Strategy | Key Features | Potential Advantages |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot reaction, high enantioselectivity | Reduced workup steps, access to chiral derivatives |

| Photocatalytic Coupling with SLAP Reagents | Continuous flow, inexpensive catalyst | Scalability, efficiency |

| Morpholine-Based Ionic Liquid Catalysis | Green chemistry approach, recyclable catalyst | Sustainability, potential for diverse transformations |

Exploration of New Chemical Transformations for this compound

The inherent reactivity of the morpholine (B109124) ring and the presence of the cyclopropylmethyl group in this compound open up a plethora of possibilities for new chemical transformations. The secondary amine within the morpholine structure is a key functional group that can undergo a variety of reactions. chemenu.com These include N-alkylation, N-acylation, and reactions with aldehydes or ketones to form a range of derivatives. chemenu.com

The development of novel derivatives is a significant area of research. For instance, the synthesis of quinoxaline (B1680401) derivatives coupled with a morpholine moiety has been explored for developing new antitumor agents. nih.gov This highlights the potential of using this compound as a scaffold to create compounds with specific biological activities. The cyclopropyl (B3062369) group itself can also participate in or influence chemical reactions, potentially through ring-opening or rearrangements under specific conditions, although this aspect remains less explored for this particular molecule.

Future research will likely focus on systematically exploring the reactivity of both the morpholine core and the cyclopropylmethyl substituent to generate a diverse library of new compounds. This could involve high-throughput screening of reaction conditions and reagents to uncover novel transformations and create derivatives with unique properties.

Advanced Computational Modeling Applications

Advanced computational modeling is poised to play a crucial role in accelerating the discovery and development of this compound-based compounds. Molecular dynamics (MD) simulations, for example, can provide valuable insights into the conformational preferences and dynamic behavior of this molecule and its derivatives. Such studies have been successfully applied to understand the structure-activity relationships of complex morphinan (B1239233) analogues containing a cyclopropylmethyl group, revealing how the orientation of substituents influences receptor binding and selectivity. nih.gov

Quantum mechanics (QM) calculations can be employed to predict various molecular properties, such as reactivity, electronic structure, and spectroscopic characteristics. These predictions can guide synthetic efforts and help in the interpretation of experimental data. For instance, predicted collision cross-section (CCS) values can aid in the identification of the compound and its metabolites in complex mixtures using ion mobility-mass spectrometry. uni.lu

The integration of computational modeling with experimental studies will be instrumental in designing new derivatives of this compound with tailored properties, whether for medicinal chemistry, materials science, or other applications.

| Computational Method | Application | Potential Insights |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and binding interactions | Understanding structure-activity relationships, predicting binding affinities |

| Quantum Mechanics (QM) Calculations | Predicting molecular properties and reactivity | Guiding synthesis, interpreting spectroscopic data |

| In Silico Screening | Virtual screening of compound libraries | Identifying potential drug candidates or materials with desired properties |

Interdisciplinary Research Implications

The unique structural features of this compound make it a molecule of interest across various scientific disciplines. In medicinal chemistry, the morpholine scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. pharmjournal.ru The incorporation of a cyclopropylmethyl group is also a well-established strategy in drug design to enhance potency and modulate pharmacological properties. chemenu.com This is exemplified by its presence in various opioid receptor ligands. nih.gov

The intersection of these two pharmacophoric elements in this compound suggests its significant potential in the development of new therapeutic agents. Research into its derivatives could lead to the discovery of novel treatments for a range of conditions. pharmjournal.ru

Beyond medicinal chemistry, the unique physicochemical properties of this compound could find applications in materials science, for example, in the synthesis of novel polymers or functional materials. Its potential use as a building block in organic synthesis also extends its relevance to the broader field of chemical research. wikipedia.orgresearchgate.netnih.gov The continued exploration of this compound is likely to uncover new and unexpected applications, further solidifying its importance in interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(cyclopropylmethyl)morpholine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization of cyclopropylmethylamine precursors with diethylene glycol under acidic catalysis (e.g., H₂SO₄) . Key intermediates are purified via column chromatography and characterized using ¹H-NMR and TLC to confirm regioselectivity and purity. For example, in analogous morpholine derivatives, NMR peaks at δ 2.5–3.5 ppm (morpholine ring protons) and δ 0.5–1.5 ppm (cyclopropyl protons) are diagnostic .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : ¹H-NMR and ¹³C-NMR are essential for structural confirmation. The cyclopropyl group shows distinct splitting patterns (e.g., δ 0.6–1.2 ppm for cyclopropyl CH₂ and CH protons), while the morpholine ring exhibits signals near δ 3.7 ppm (N-CH₂) . Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 142.1234 for C₈H₁₅NO) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a chiral building block for designing ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Its cyclopropyl group enhances metabolic stability, making it valuable in pharmacokinetic optimization studies. Researchers often functionalize the morpholine nitrogen for SAR analyses .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with bulky substituents?

- Methodological Answer : Low yields in sterically hindered reactions (e.g., <50% in ) are addressed by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.

- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in cross-coupling steps .

- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .

- Data Contradiction Analysis : Discrepancies in yield (e.g., 31% vs. 95% in ) may arise from incomplete purification or side reactions; TLC monitoring at each step is critical .

Q. What experimental strategies elucidate the mechanism of biological activity for this compound analogs?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-serotonin) quantify affinity for target receptors .

- Molecular docking : Computational models predict interactions between the cyclopropyl group and hydrophobic receptor pockets .

- Metabolic profiling : LC-MS/MS tracks in vitro stability in liver microsomes to correlate structural features with half-life improvements .

Q. How can researchers resolve conflicting data in bioactivity studies of this compound derivatives?

- Methodological Answer :

- Reproducibility checks : Validate assays across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to rule out cell-specific artifacts.

- Structural analogs : Synthesize and test derivatives with modified cyclopropyl or morpholine moieties to isolate contributing factors .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of IC₅₀ differences .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental logP ~1.2 for analogs) .

- pKa prediction : MOE or SPARC predicts basicity of the morpholine nitrogen (pKa ~7.5) .

- ADMET profiling : SwissADME or ADMETLab2.0 evaluates absorption and toxicity risks .

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Buffer systems : Test stability in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.

- Analytical methods : HPLC with UV detection (λ = 210 nm) monitors degradation products over 24–72 hours .

- Kinetic modeling : Use first-order decay models to calculate half-lives and identify pH-sensitive functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.